molecular formula C5H6F2O B14011465 3-(Difluoromethylene)cyclobutan-1-ol

3-(Difluoromethylene)cyclobutan-1-ol

Cat. No.: B14011465
M. Wt: 120.10 g/mol
InChI Key: GJHNUCOOOJSRTM-UHFFFAOYSA-N
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Description

3-(Difluoromethylene)cyclobutan-1-ol is an organic compound with the molecular formula C5H6F2O It is characterized by a cyclobutane ring substituted with a difluoromethylene group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethylene)cyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with difluoromethylating agents under controlled conditions. For example, the reaction of cyclobutanone with trimethyl(trifluoromethyl)silane in the presence of a fluoride source such as tetrabutylammonium fluoride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylene)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The difluoromethylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

3-(Difluoromethylene)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethylene)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethylene group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)cyclobutan-1-ol: Similar in structure but with a difluoromethyl group instead of difluoromethylene.

    Cyclobutanol: Lacks the difluoromethylene group, resulting in different chemical properties.

    Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

3-(Difluoromethylene)cyclobutan-1-ol is unique due to the presence of the difluoromethylene group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6F2O

Molecular Weight

120.10 g/mol

IUPAC Name

3-(difluoromethylidene)cyclobutan-1-ol

InChI

InChI=1S/C5H6F2O/c6-5(7)3-1-4(8)2-3/h4,8H,1-2H2

InChI Key

GJHNUCOOOJSRTM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=C(F)F)O

Origin of Product

United States

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